2-METHOXY-4-[(E)-({2-[(2E)-3-PHENYLPROP-2-ENAMIDO]ACETAMIDO}IMINO)METHYL]PHENYL THIOPHENE-2-CARBOXYLATE
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Overview
Description
2-METHOXY-4-[(E)-({2-[(2E)-3-PHENYLPROP-2-ENAMIDO]ACETAMIDO}IMINO)METHYL]PHENYL THIOPHENE-2-CARBOXYLATE is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom. Thiophene and its derivatives are known for their wide range of applications in medicinal chemistry, material science, and industrial chemistry .
Preparation Methods
The synthesis of 2-METHOXY-4-[(E)-({2-[(2E)-3-PHENYLPROP-2-ENAMIDO]ACETAMIDO}IMINO)METHYL]PHENYL THIOPHENE-2-CARBOXYLATE can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction utilizes organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions . Another method involves the condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis .
Chemical Reactions Analysis
2-METHOXY-4-[(E)-({2-[(2E)-3-PHENYLPROP-2-ENAMIDO]ACETAMIDO}IMINO)METHYL]PHENYL THIOPHENE-2-CARBOXYLATE undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Scientific Research Applications
2-METHOXY-4-[(E)-({2-[(2E)-3-PHENYLPROP-2-ENAMIDO]ACETAMIDO}IMINO)METHYL]PHENYL THIOPHENE-2-CARBOXYLATE has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-METHOXY-4-[(E)-({2-[(2E)-3-PHENYLPROP-2-ENAMIDO]ACETAMIDO}IMINO)METHYL]PHENYL THIOPHENE-2-CARBOXYLATE involves its interaction with specific molecular targets and pathways. For example, it may act as a kinase inhibitor, blocking the activity of enzymes involved in cell signaling pathways. This can lead to the inhibition of cell proliferation and the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
2-METHOXY-4-[(E)-({2-[(2E)-3-PHENYLPROP-2-ENAMIDO]ACETAMIDO}IMINO)METHYL]PHENYL THIOPHENE-2-CARBOXYLATE can be compared with other thiophene derivatives, such as:
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene framework.
Tioconazole: An antifungal agent containing a thiophene nucleus.
These compounds share similar structural features but differ in their specific applications and mechanisms of action, highlighting the unique properties of this compound.
Properties
IUPAC Name |
[2-methoxy-4-[(E)-[[2-[[(E)-3-phenylprop-2-enoyl]amino]acetyl]hydrazinylidene]methyl]phenyl] thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O5S/c1-31-20-14-18(9-11-19(20)32-24(30)21-8-5-13-33-21)15-26-27-23(29)16-25-22(28)12-10-17-6-3-2-4-7-17/h2-15H,16H2,1H3,(H,25,28)(H,27,29)/b12-10+,26-15+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIJPSYHCOYSEJL-IBKVTHIRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NNC(=O)CNC(=O)C=CC2=CC=CC=C2)OC(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N/NC(=O)CNC(=O)/C=C/C2=CC=CC=C2)OC(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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